molecular formula C22H28N2O3S B11337193 N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337193
M. Wt: 400.5 g/mol
InChI Key: KHMBJLPFJRSVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of a piperidine ring substituted with a carboxamide group and two 4-methylphenyl groups attached via methanesulfonyl linkages

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 4-methylphenylmethanesulfonyl chloride: This is achieved by reacting 4-methylbenzenemethanol with thionyl chloride.

    Nucleophilic substitution: The resulting sulfonyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

    4-Methylphenylmethanesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar structural features.

    N-(4-Methylphenyl)methanesulfonamide: Another related compound with similar functional groups but different substitution patterns.

    Piperidine-4-carboxamide derivatives: These compounds share the piperidine ring and carboxamide group but differ in their substituents.

The uniqueness of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(4-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-17-3-7-19(8-4-17)15-23-22(25)21-11-13-24(14-12-21)28(26,27)16-20-9-5-18(2)6-10-20/h3-10,21H,11-16H2,1-2H3,(H,23,25)

InChI Key

KHMBJLPFJRSVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.